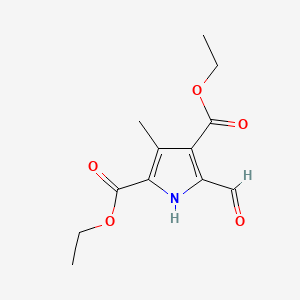

Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate

描述

Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C12H15NO5 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves the reaction of diethyl 3,4-pyrroledicarboxylate with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where diethyl 3,4-pyrroledicarboxylate reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5-position of the pyrrole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions: Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in electrophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Various electrophiles in the presence of catalysts or under specific conditions.

Major Products:

Oxidation: Diethyl 5-carboxy-3-methyl-1H-pyrrole-2,4-dicarboxylate.

Reduction: Diethyl 5-hydroxymethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate.

Substitution: Depends on the electrophile used, resulting in various substituted pyrrole derivatives.

科学研究应用

Potential Applications

Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate has potential applications in pharmaceuticals and agricultural chemicals.

Pharmaceuticals

- It serves as a building block for developing new drugs because of its biological activity.

Agricultural Chemicals - It has possible use in developing agricultural chemicals.

Interaction Studies

Interaction studies of this compound with various biological targets are essential for understanding its potential therapeutic roles. Preliminary studies may investigate:

- Binding Affinity: Assessing how strongly the compound binds to specific proteins or enzymes.

- Enzyme Inhibition: Evaluating its ability to inhibit the activity of certain enzymes involved in disease pathways.

- Cellular Activity: Examining its effects on cell growth, differentiation, or apoptosis in vitro.

Such studies can provide insights into the compound's mechanism of action and therapeutic potential.

Structural Similarity

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methylpyrrole | Pyrrole ring with methyl group | Base structure for many derivatives |

| Diethyl malonate | Dicarboxylic ester | Common precursor for pyrrole synthesis |

| 5-Acetyl-3-methylpyrrole | Acetyl group instead of formyl | Exhibits different reactivity due to acetyl group |

| Ethyl 3-methylpyrrole-2-carboxylate | Carboxylic acid instead of aldehyde | Enhanced solubility and reactivity |

This compound is unique due to its combination of formyl and ester functionalities within the pyrrole framework, which may confer distinct chemical properties and biological activities compared to these similar compounds.

Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates

Pyrrole-2,5-dicarboxylates can be rapidly and selectively reduced to the corresponding mono-alcohol using 3 equivalents of diisobutylaluminum hydride at 0°C . Pyrrole-2,4-dicarboxylate showed the same reactivity; however, the selectivity decreased with pyrrole-3,4-dicarboxylate . When the nitrogen atom of the pyrrole-2,5-dicarboxylate is protected with a benzyl group, selective mono-reduction does not occur . The unprotected nitrogen atom of pyrrole apparently plays an important role in this selective mono-reduction, considering that furan-2,5-dicarboxylates did not give the corresponding mono-alcohol under the same conditions .

Use in Medicinal Chemistry

作用机制

The mechanism of action of diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can act as a reactive site for further chemical modifications, allowing the compound to be tailored for specific biological interactions.

相似化合物的比较

Diethyl 3,4-pyrroledicarboxylate: Lacks the formyl group at the 5-position.

Diethyl 5-carboxy-3-methyl-1H-pyrrole-2,4-dicarboxylate: Contains a carboxylic acid group instead of a formyl group.

Diethyl 5-hydroxymethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate: Contains a hydroxymethyl group instead of a formyl group.

Uniqueness: Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate is unique due to the presence of the formyl group at the 5-position, which provides a reactive site for further chemical transformations. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new biologically active compounds.

生物活性

Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a formyl group at the 5-position of the pyrrole ring, contributing to its reactivity and biological interactions.

This compound is typically synthesized through the Vilsmeier-Haack reaction, where diethyl 3,4-pyrroledicarboxylate reacts with formylating agents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions. The mechanism of action involves interactions with various biological targets such as enzymes or receptors, which may modulate their activity due to the reactive formyl group.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antibacterial agents. For instance, it demonstrated an MIC of 8 ng/mL against MRSE, outperforming standard treatments like vancomycin .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. For example, it induced S-phase cell cycle arrest in SH-4 melanoma cells, with an IC₅₀ value comparable to established chemotherapeutics . The compound's ability to trigger apoptosis in tumor cells further underscores its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that it had potent activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 0.125 |

| S. epidermidis | 0.008 |

| E. coli | 0.25 |

Case Study 2: Cytotoxic Effects on Cancer Cells

Another research focused on the cytotoxicity of this compound on different cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| SH-4 Melanoma | 44.63 | Induces S-phase arrest and apoptosis |

| HeLa | 50.00 | Modulates cell cycle checkpoints |

| MCF-7 | 34.96 | Triggers apoptotic pathways |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate?

The synthesis of pyrrole dicarboxylates often involves condensation reactions using activated esters or formylation agents. For example, analogous compounds are synthesized via reactions between diethyl acetone-1,3-dicarboxylate and dimethylformamide dimethyl acetal (DMFDMA) in ethanol, followed by hydrazine cyclization to form functionalized pyrroles . For the 5-formyl derivative, Vilsmeier-Haack formylation may be applied to introduce the aldehyde group at the pyrrole’s 5-position. Key steps include:

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

- Monitoring reaction progress using TLC or inline FTIR spectroscopy.

- Confirming regioselectivity through NOESY NMR experiments.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR Spectroscopy : H and C NMR identify substituent positions. The formyl proton typically appears as a singlet near δ 9.8–10.2 ppm, while ester carbonyl carbons resonate at ~165–170 ppm.

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula, with expected [M+H]+ peaks near 310–330 m/z for similar pyrrole dicarboxylates .

- IR Spectroscopy : Stretching bands for ester C=O (~1720 cm) and formyl C=O (~1680 cm) validate functional groups.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data Collection : Use a Bruker SMART 6000 diffractometer with CuKα radiation (λ = 1.54178 Å) at low temperature (e.g., 123 K) to minimize thermal motion .

- Structure Solution : Employ SHELXS/SHELXD for direct methods and SHELXL for refinement . Hydrogen bonding networks (e.g., N–H···O) and π-stacking interactions (3.5–4.0 Å interplanar distances) stabilize the lattice .

- Validation : Check R-factor convergence (R1 < 0.05) and residual electron density (< 0.5 eÅ).

Q. What computational approaches are used to predict the compound’s reactivity or electronic properties?

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV for pyrroles) .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using OPLS-AA force fields to study conformational stability.

- Docking Studies : Investigate binding affinities to biological targets (e.g., enzymes with pyrrole-binding pockets) via AutoDock Vina.

Q. How to address discrepancies in experimental vs. theoretical data (e.g., bond lengths, angles)?

- Error Analysis : Compare XRD-measured bond lengths (e.g., C=O: 1.20–1.22 Å) with DFT-optimized values. Discrepancies > 0.02 Å may indicate crystal packing effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., using CrystalExplorer) to identify non-covalent forces distorting geometry .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for datasets with overlapping reflections .

Q. Methodological Notes

- Crystallography Software : Use Olex2 or WinGX for structure visualization and ORTEP-3 for thermal ellipsoid plots .

- Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) in repositories like the Cambridge Structural Database (CSD) for peer validation.

- Safety Protocols : Follow P201/P202 guidelines for handling reactive intermediates (e.g., hydrazines) .

属性

IUPAC Name |

diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-4-17-11(15)9-7(3)10(12(16)18-5-2)13-8(9)6-14/h6,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKKEQCPXUTCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278952 | |

| Record name | Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806484 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2199-60-2 | |

| Record name | 1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, 2,4-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 10766 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10766 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。